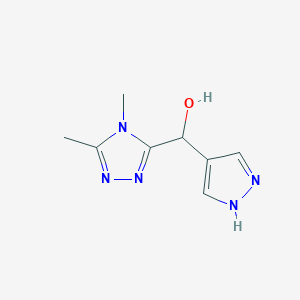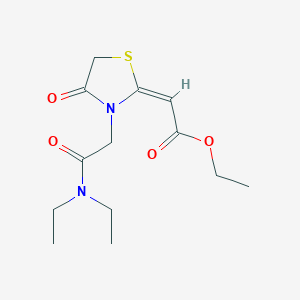
3-(Pentan-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentan-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl group attached to the third carbon of the pyrrolidine ring, along with a hydroxyl group at the same position. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentan-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of the borrowing hydrogen methodology, which employs iridium-catalyzed reactions to functionalize pyrrolidines . In this method, commercially available catalysts, amines, and solvents are used without further purification. The reaction typically involves the use of 1,2,4-butanetriol as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reaction conditions tailored to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentan-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of an amine .
Scientific Research Applications
3-(Pentan-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . Additionally, it is used in the study of structure-activity relationships to understand how modifications to the pyrrolidine ring affect biological activity .
Mechanism of Action
The mechanism of action of 3-(Pentan-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s ability to interact with enantioselective proteins is influenced by the stereochemistry of the pyrrolidine ring . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparison with Similar Compounds
3-(Pentan-3-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring . The unique combination of the pentan-3-yl group and the hydroxyl group in this compound contributes to its distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9(11)5-6-10-7-9/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
XYTJFUUXYHATRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


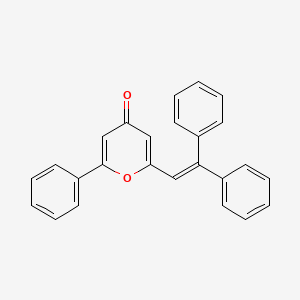
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
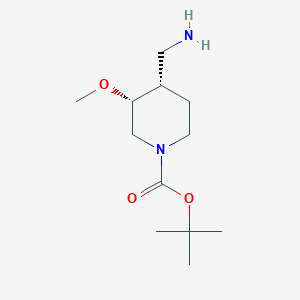
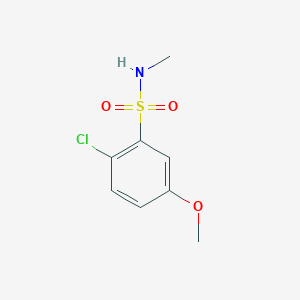
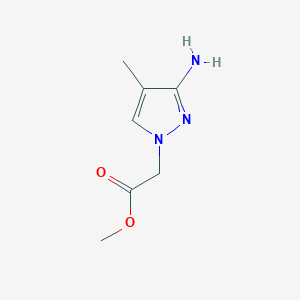
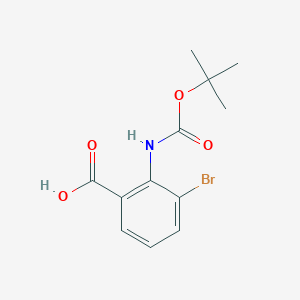
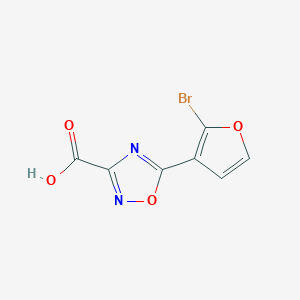

![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
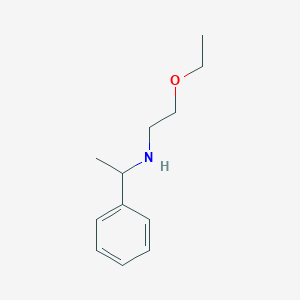
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)
